dioxouranium(VI) sulfate trihydrate

Description

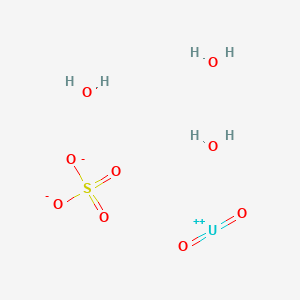

Dioxouranium(VI) sulfate trihydrate, with the chemical formula UO₂SO₄·3H₂O, is a hydrated uranyl sulfate compound notable for its role in nuclear fuel reprocessing and environmental uranium speciation . It exists as yellow-green crystals, soluble in water, and is structurally characterized by the uranyl ion (UO₂²⁺) coordinated to sulfate (SO₄²⁻) and water molecules. The trihydrate form is stabilized by hydrogen bonding between water molecules and sulfate groups, as inferred from thermogravimetric and crystallographic studies . Its formation constants and speciation in aqueous solutions, particularly in sulfate-rich environments, have been extensively studied to understand uranium mobility in natural and industrial systems .

Properties

Molecular Formula |

H6O9SU |

|---|---|

Molecular Weight |

420.14 g/mol |

IUPAC Name |

dioxouranium(2+);sulfate;trihydrate |

InChI |

InChI=1S/H2O4S.3H2O.2O.U/c1-5(2,3)4;;;;;;/h(H2,1,2,3,4);3*1H2;;;/q;;;;;;+2/p-2 |

InChI Key |

SMQZEALANGSZEY-UHFFFAOYSA-L |

Canonical SMILES |

O.O.O.[O-]S(=O)(=O)[O-].O=[U+2]=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Uranyl Sulfate Trihydrate vs. Uranyl Nitrate Hexahydrate

Uranyl Oxalate Complexes

- Speciation and Hydrolysis : In oxalate (C₂O₄²⁻) solutions, uranyl forms ternary hydrolyzed species like (UO₂)₂(OH)₂(C₂O₄)²⁻, which are absent in sulfate systems. These complexes exhibit lower stability constants (e.g., log β₂₂₋₂ = 3.529 for UO₂²⁺-ODA) compared to sulfate’s log β₂₂₋₁ = 8.966 .

Schiff Base and Azoester Complexes

- Coordination Geometry : Schiff base ligands (e.g., o-hydroxy-1,2,4-triazine derivatives) form pentagonal-bipyramidal complexes with UO₂²⁺, contrasting with the octahedral geometry in sulfate trihydrate .

- Electronic Properties : Azoester ligands induce distinct π→π* transitions, with energy values ranging from 402–487 nm, significantly red-shifted compared to sulfate’s absorption profiles .

Polymeric Dicarboxylato Uranyl Complexes

- Molecular Weight and Conformation: Polymers like poly(3,3-dimethyl-pentanedionato)uranyl have molecular weights up to 1.8×10⁴ g/mol, far exceeding the monomeric trihydrate. These polymers adopt rigid-rod conformations, unlike the layered hydrogen-bonded structure of uranyl sulfate trihydrate .

Environmental and Industrial Relevance

- Speciation in Natural Fluids : Uranyl sulfate dominates in sulfate-rich acidic waters (e.g., mine drainage), whereas nitrate and oxalate complexes prevail in neutral or organic-rich environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.